REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].CS[C:7](SC)=[CH:8][N+:9]([O-:11])=[O:10]>C1(C)C=CC=CC=1>[OH:4][CH2:3][CH2:2][NH:1][C:7]([NH:1][CH2:2][CH2:3][OH:4])=[CH:8][N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
CSC(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
the mixture was held at 80° C. for half an hour
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with chloroform (2×100 ml portions)
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=C[N+](=O)[O-])NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |